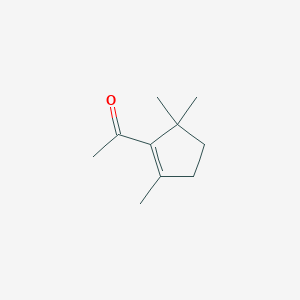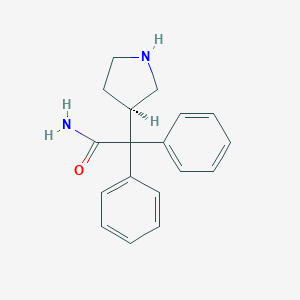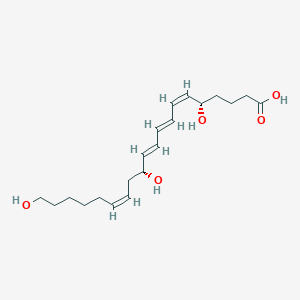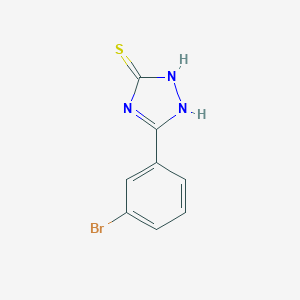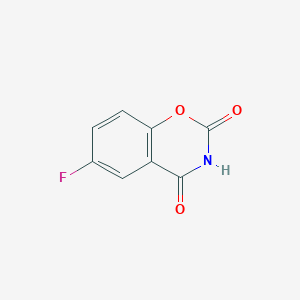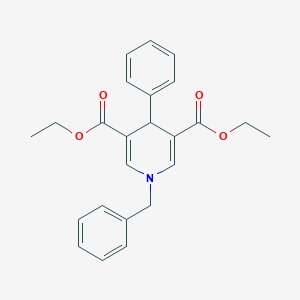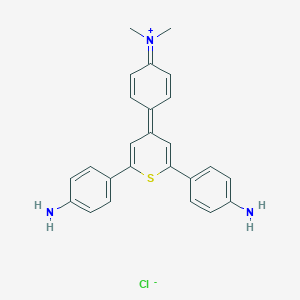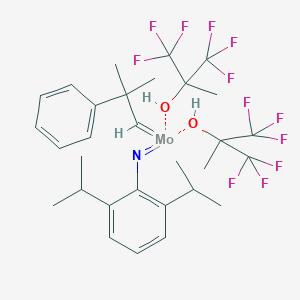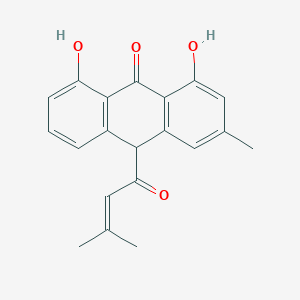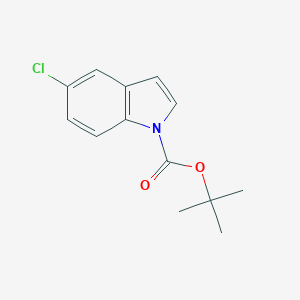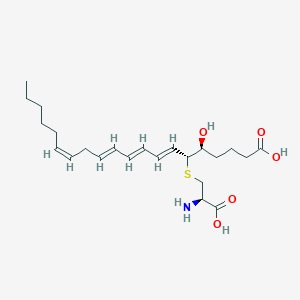
11-trans-Leukotrien E4
Übersicht
Beschreibung
11-trans Leukotriene E4 is an isomer of Leukotriene E4, a cysteinyl leukotriene involved in inflammation. It is formed through the slow isomerization of the C-11 double bond of Leukotriene E4. This compound is known for its role in contracting guinea pig ileum and is equipotent to Leukotriene E4 in this regard .
Wissenschaftliche Forschungsanwendungen
11-trans Leukotriene E4 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the mechanisms of inflammation and the role of leukotrienes in various physiological and pathological processes. Additionally, it serves as a reference compound in pharmacological studies to evaluate the efficacy of leukotriene inhibitors and other related drugs .
Wirkmechanismus
Target of Action
11-trans Leukotriene E4 (11-trans-LTE4) is an isomer of Leukotriene E4 (LTE4). The primary targets of 11-trans-LTE4 are the same as those of LTE4 . LTE4 is known to be involved in the contraction of the guinea pig ileum, indicating that it likely interacts with smooth muscle cells .
Mode of Action
The mode of action of 11-trans-LTE4 involves a slow isomerization of the C-11 double bond of LTE4, leading to the formation of 11-trans-LTE4 .
Biochemical Pathways
The formation of 11-trans-LTE4 from LTE4 is part of the leukotriene metabolic pathway . In this pathway, the enzyme γ-glutamyl transferase initiates the metabolic alterations by enzymatically eliminating the N-terminal γ-glutamyl residue. This reaction is followed by the hydrolysis of the remaining peptide bond, resulting in the elimination of the C-terminal glycine residue . The product formed by these reactions, LTE4, can then undergo slow isomerization to form 11-trans-LTE4 .
Pharmacokinetics
It is known that the compound is formed in reactions between lte4 or 11-trans-lte4 and acetyl coenzyme a . These reactions are catalyzed by a membrane-bound enzyme present in liver, kidney, and other tissues .
Result of Action
The result of the action of 11-trans-LTE4 is similar to that of LTE4, as the two compounds are equipotent in their effects on the guinea pig ileum . This suggests that 11-trans-LTE4, like LTE4, may play a role in the contraction of smooth muscle cells.
Biochemische Analyse
Biochemical Properties
11-trans Leukotriene E4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The slow isomerization of the C-11 double bond of Leukotriene E4 leads to the formation of 11-trans Leukotriene E4
Cellular Effects
11-trans Leukotriene E4 has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to play a crucial role in the pathophysiology of allergic asthma .
Molecular Mechanism
The molecular mechanism of action of 11-trans Leukotriene E4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the modulation of various downstream signaling pathways, such as MAPK, PI3K/Akt, AMPK, TNF-α, Bradykinin, NO, PI3K, PKC, EGR-1, and NF-KB .
Metabolic Pathways
11-trans Leukotriene E4 is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-trans Leukotriene E4 involves the isomerization of Leukotriene E4. The process typically requires specific reaction conditions to facilitate the slow isomerization of the C-11 double bond .
Industrial Production Methods: Industrial production methods for 11-trans Leukotriene E4 are not extensively documented. the compound is available for scientific research purposes, indicating that it can be synthesized and purified on a laboratory scale .
Analyse Chemischer Reaktionen
Types of Reactions: 11-trans Leukotriene E4 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in reactions involving 11-trans Leukotriene E4 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from reactions involving 11-trans Leukotriene E4 depend on the type of reaction. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce reduced derivatives.
Vergleich Mit ähnlichen Verbindungen
- Leukotriene E4
- Leukotriene C4
- Leukotriene D4
Comparison: 11-trans Leukotriene E4 is unique due to its specific isomerization at the C-11 double bond, which distinguishes it from other leukotrienes. While it shares similar biological activities with Leukotriene E4, such as contracting guinea pig ileum, its structural differences may result in distinct pharmacological properties .
Eigenschaften
IUPAC Name |
(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9+,12-11+,16-13+/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZRAYGBFWZKMX-DVFCZEDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the metabolic pathway of Leukotriene C4, and how is 11-trans-LTE4 formed?
A1: The metabolism of LTC4 involves modifications of its tripeptide substituent. [, ] Initially, the enzyme γ-glutamyl transferase removes the N-terminal γ-glutamyl residue, resulting in Leukotriene D4 (LTD4). Subsequently, a membrane-bound dipeptidase found in the kidney and other tissues hydrolyzes the remaining peptide bond, eliminating the C-terminal glycine residue and forming Leukotriene E4 (LTE4). [] 11-trans-LTE4 is then formed as a metabolite of LTE4. []
Q2: What are the primary routes of excretion for LTC4 and its metabolites, including 11-trans-LTE4?
A2: Studies in guinea pigs have shown that intravenously administered LTC4 is primarily excreted in bile. [] In these animals, LTE4 and 11-trans-LTE4 undergo N-acetylation and are excreted as N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 in feces. [, ] Human studies suggest that LTE4 is a urinary metabolite after intravenous LTC4 administration. []
Q3: Does the body produce 11-trans-LTE4 naturally, and if so, under what conditions?
A3: Yes, research indicates that 11-trans-LTE4 is produced endogenously during anaphylactic shock in guinea pigs. [] During anaphylaxis, biliary concentrations of 11-trans-LTE4 significantly increased, indicating its generation as a consequence of systemic anaphylaxis. []
Q4: What is the role of ω-oxidation in the metabolism of 11-trans-LTE4?
A4: Studies using rat liver microsomes revealed that both LTE4 and 11-trans-LTE4 undergo ω-oxidation. [] This process involves two sequential enzymatic reactions: ω-hydroxylation followed by oxidation to the corresponding carboxylic acid. This metabolic pathway leads to the formation of ω-hydroxy-11-trans-LTE4 and ω-carboxy-11-trans-LTE4. []
Q5: How does N-acetylation affect the metabolism of 11-trans-LTE4?
A5: N-acetylation, a common metabolic modification, influences the ω-oxidation of LTE4 and its metabolites. Research indicates that N-acetyl-LTE4 and N-acetyl-11-trans-LTE4 are also substrates for ω-oxidation in the liver, although at a slower rate compared to their non-acetylated counterparts. []
Q6: Can dietary intake influence the metabolic profile of individuals exposed to arsenic, and is there a link to 11-trans-LTE4?
A6: Research suggests a potential link between dietary nutrient intake, arsenic exposure, and 11-trans-LTE4 levels. A study analyzing the metabolic profiles of women exposed to different levels of arsenic found that the intake of nutrients involved in arsenic metabolism (methionine, vitamins B2, B6, B12, folate, and zinc) correlated with urinary 11-trans-LTE4 levels. [] This finding suggests that dietary interventions may modulate the metabolic response to arsenic exposure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)
![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)
